1-Benzyl-4-phenyl-4-piperidinecarboxylic Acid Hydrochloride
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Overview
Description
1-Benzyl-4-phenyl-4-piperidinecarboxylic Acid Hydrochloride is a chemical compound with the molecular formula C19H22ClNO2. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine .
Preparation Methods
The synthesis of 1-Benzyl-4-phenyl-4-piperidinecarboxylic Acid Hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with benzyl chloride and phenylacetic acid.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Formation of Intermediate: The intermediate product, 1-benzyl-4-phenylpiperidine, is formed through a nucleophilic substitution reaction.
Carboxylation: The intermediate is then carboxylated using carbon dioxide to form 1-Benzyl-4-phenyl-4-piperidinecarboxylic acid.
Hydrochloride Formation: Finally, the hydrochloride salt is formed by reacting the acid with hydrochloric acid.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-Benzyl-4-phenyl-4-piperidinecarboxylic Acid Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
1-Benzyl-4-phenyl-4-piperidinecarboxylic Acid Hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-phenyl-4-piperidinecarboxylic Acid Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
1-Benzyl-4-phenyl-4-piperidinecarboxylic Acid Hydrochloride can be compared with similar compounds such as:
1-Benzyl-4-phenylpiperidine: Lacks the carboxylic acid group, leading to different chemical properties and reactivity.
4-Phenyl-1-(phenylmethyl)-4-piperidinecarboxylic Acid: Similar structure but may have different pharmacological properties.
1-Benzyl-4-phenylisonipecotic Acid: Contains an isonipecotic acid group, which may influence its biological activity.
Properties
IUPAC Name |
1-benzyl-4-phenylpiperidine-4-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2.ClH/c21-18(22)19(17-9-5-2-6-10-17)11-13-20(14-12-19)15-16-7-3-1-4-8-16;/h1-10H,11-15H2,(H,21,22);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYCYFWKVUMKRQK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C2=CC=CC=C2)C(=O)O)CC3=CC=CC=C3.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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